N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
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Overview
Description
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a cyanopyridine moiety, and a fluorobenzyl group, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction involving a suitable halide and a piperidine derivative.
Introduction of the Cyanopyridine Moiety: The cyanopyridine group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through a nucleophilic aromatic substitution reaction.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through a condensation reaction between the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine and fluorobenzyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, amines, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide has several scientific research applications:
Chemistry: It is studied for its reactivity and potential as a building block for more complex molecules.
Biology: The compound is investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique properties make it a candidate for use in various industrial processes, including materials science and catalysis.
Mechanism of Action
The mechanism of action of N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(4-chlorobenzyl)oxalamide
- N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide
- N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(4-bromobenzyl)oxalamide
Uniqueness
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c22-18-5-3-15(4-6-18)13-25-20(28)21(29)26-14-16-7-10-27(11-8-16)19-17(12-23)2-1-9-24-19/h1-6,9,16H,7-8,10-11,13-14H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGFHXZGVOLHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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